3-ethoxy-N-methylcyclobutan-1-amine

Lipophilicity Drug-likeness Cyclobutylamine

3-Ethoxy-N-methylcyclobutan-1-amine (CAS 1537194-54-9) is a secondary amine featuring a strained cyclobutane core substituted with an ethoxy group at the 3‑position and an N‑methyl group. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, with increasing interest driven by the unique conformational properties of the cyclobutane ring and the tunable lipophilicity conferred by the ethoxy substituent.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13337320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-N-methylcyclobutan-1-amine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCOC1CC(C1)NC
InChIInChI=1S/C7H15NO/c1-3-9-7-4-6(5-7)8-2/h6-8H,3-5H2,1-2H3
InChIKeySCLRSTWWWULBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-N-methylcyclobutan-1-amine: A Differentiated Cyclobutylamine Building Block for Drug Discovery and Chemical Synthesis


3-Ethoxy-N-methylcyclobutan-1-amine (CAS 1537194-54-9) is a secondary amine featuring a strained cyclobutane core substituted with an ethoxy group at the 3‑position and an N‑methyl group [1]. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, with increasing interest driven by the unique conformational properties of the cyclobutane ring and the tunable lipophilicity conferred by the ethoxy substituent [2]. Unlike simpler cyclobutylamines, the combination of N‑methyl and 3‑ethoxy substitution offers a distinct physicochemical profile that cannot be replicated by commercially available analogs.

Why Generic Cyclobutylamine Analogs Cannot Replace 3-Ethoxy-N-methylcyclobutan-1-amine in Structure-Activity Studies


Cyclobutylamine derivatives are not interchangeable because minor alterations—such as converting a methoxy to an ethoxy group or removing the N‑methyl substituent—produce quantifiable shifts in lipophilicity, hydrogen‑bonding capacity, and steric bulk that directly impact biological target engagement and pharmacokinetic behavior [1]. The three‑dimensional puckered conformation of the cyclobutane ring amplifies these differences, causing variations in exit vector angles and spatial presentation of the amine pharmacophore [2]. Consequently, substituting a “close analog” without experimental justification risks invalidating SAR conclusions and wasting synthesis resources.

Head-to-Head Differentiation Data for 3-Ethoxy-N-methylcyclobutan-1-amine Versus Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of 3-Ethoxy-N-methylcyclobutan-1-amine vs. 3‑Methoxycyclobutanamine

The ethoxy substituent in 3-ethoxy-N-methylcyclobutan-1-amine provides significantly higher computed lipophilicity compared to the analogous primary amine 3‑methoxycyclobutanamine. While the target compound exhibits an XLogP3 of 0.6 [1], 3‑methoxycyclobutanamine has a value of –0.2 [2]. This increased lipophilicity is expected to enhance passive membrane permeability and influence tissue distribution, making the target compound a better starting point for CNS or intracellular targets.

Lipophilicity Drug-likeness Cyclobutylamine

Hydrogen-Bond Donor Reduction: 3-Ethoxy-N-methylcyclobutan-1-amine vs. 3‑Ethoxycyclobutan‑1‑amine

N‑Methylation of the cyclobutylamine scaffold eliminates one hydrogen‑bond donor (HBD) while retaining the ethoxy group's lipophilic character. 3‑Ethoxy‑N‑methylcyclobutan‑1‑amine has 1 HBD and 2 HBA [1], whereas the primary amine analog 3‑ethoxycyclobutan‑1‑amine (HCl salt) would present 2 HBD in its free‑base form [2]. Reducing HBD count from 2 to 1 is a well‑validated strategy for improving passive permeability and reducing P‑glycoprotein‑mediated efflux.

Hydrogen-bonding Permeability N-Methylation

Topological Polar Surface Area: 3-Ethoxy-N-methylcyclobutan-1-amine Is More Compact Than Unsubstituted Cyclobutylamines

The topological polar surface area (TPSA) of 3‑ethoxy‑N‑methylcyclobutan‑1‑amine is 21.3 Ų [1]. This is considerably lower than the TPSA of typical primary cyclobutylamines such as 3‑methoxycyclobutanamine (35.3 Ų) [2] and cyclobutylamine itself (~35 Ų). The lower TPSA of the target compound falls well within the recommended window (< 60 Ų) for brain penetration and oral bioavailability, offering a procurement advantage when CNS or intracellular targets are pursued.

Polar surface area Oral bioavailability Brain penetration

Commercial Availability and Purity: 3‑Ethoxy‑N‑methylcyclobutan‑1‑amine vs. 3‑Ethoxycyclobutan‑1‑amine

3‑Ethoxy‑N‑methylcyclobutan‑1‑amine is readily available from multiple suppliers as the free base (CAS 1537194‑54‑9, 95% purity) and the hydrochloride salt (CAS 1803590‑22‑8, 95–97% purity) . In contrast, the closely related primary amine 3‑ethoxycyclobutan‑1‑amine (CAS 1408076‑27‑6) is primarily stocked as the hydrochloride salt and exhibits more limited supplier diversity . This broader commercial availability reduces lead times and procurement risk for the N‑methyl derivative.

Commercial availability Purity Procurement

High-Impact Application Scenarios for 3-Ethoxy-N-methylcyclobutan-1-amine Derived from Differentiation Evidence


CNS Drug Discovery: Prioritizing Cyclobutylamine Scaffolds with Optimal TPSA and Lipophilicity

When designing CNS‑active small molecules, the low TPSA (21.3 Ų) and moderate XLogP3 (0.6) of 3‑ethoxy‑N‑methylcyclobutan‑1‑amine align with established oral‑bioavailability and brain‑penetration profiles [1]. This compound should be preferred over primary cyclobutylamines (TPSA ~35 Ų) or methoxy analogs (XLogP3 –0.2) to enhance passive permeability and achieve therapeutic brain concentrations .

Kinase Inhibitor Fragment Libraries: Leveraging Reduced HBD Count for Cellular Efficacy

The single hydrogen‑bond donor of 3‑ethoxy‑N‑methylcyclobutan‑1‑amine (vs. two HBD in primary analogs) reduces recognition by efflux transporters, improving intracellular drug levels [1]. This property makes the compound a superior amine fragment for ATP‑competitive kinase inhibitor design, where high intracellular exposure is critical for target engagement.

Parallel Synthesis and Library Production: Multi‑Supplier Availability Ensures Project Continuity

With confirmed stock at AK Sci, CymitQuimica, and AchemBlock in both free‑base and HCl salt forms at ≥95% purity, procurement of 3‑ethoxy‑N‑methylcyclobutan‑1‑amine is more reliable than for the primary amine analog 3‑ethoxycyclobutan‑1‑amine [1]. This supply chain advantage supports large‑scale library synthesis without the risk of sole‑source dependency.

Quote Request

Request a Quote for 3-ethoxy-N-methylcyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.